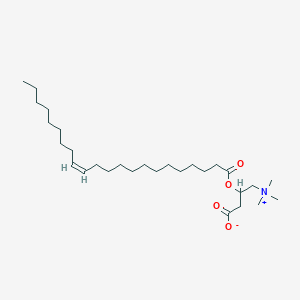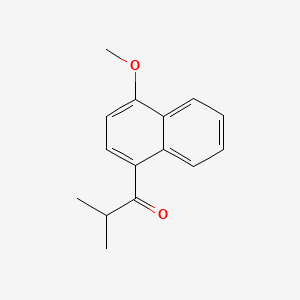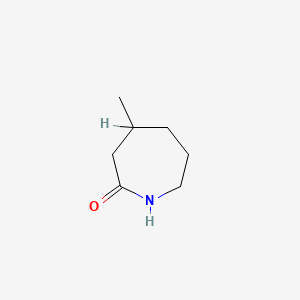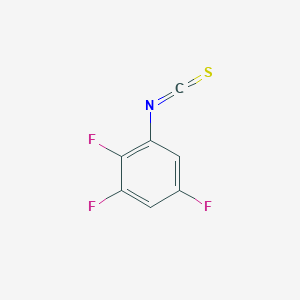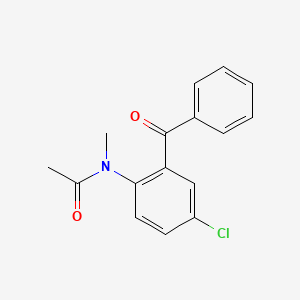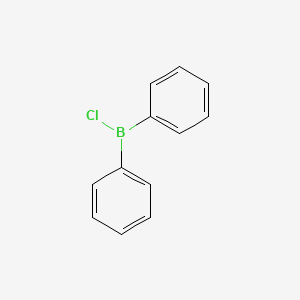
Borane, chlorodiphenyl-
Descripción general
Descripción
Borane, chlorodiphenyl-, also known as Phenylboron Dichloride, is a chemical compound with the molecular formula C12H10BCl . It is a member of the boranes, a group of compounds consisting of boron and hydrogen . Boranes were first systematically synthesized and characterized during the period 1912 to roughly 1937 by the German chemist Alfred Stock .
Synthesis Analysis
Boranes are generally synthesized by an exchange reaction (metathesis) of a boron halide with LiAlH4 or LiBH4 in ether . Organoboranes are used for functional group syntheses and carbon-carbon bond formations . They are also being examined for the syntheses of fluoroorganic compounds .Molecular Structure Analysis
Boranes have a unique molecular structure. For example, diborane (B2H6), the most basic borane, has two B-H-B bonds, which have three centers, but only two electrons (3c, 2e bond) . This can be interpreted as a molecular orbital that is formed by combining theAplicaciones Científicas De Investigación
Synthesis and Properties
Chlorodiphenylborane and its derivatives, particularly pentafluorophenylboranes, have been extensively studied for their unique properties and applications. Parks, Piers, and Yap (1998) highlighted the synthesis and hydroboration activity of bis(pentafluorophenyl)borane, emphasizing its efficiency as a highly electrophilic borane for hydroboration reactions in aromatic solvents (Parks, Piers, & Yap, 1998).
Applications in Catalysis
Piers and Chivers (1998) discussed the use of pentafluorophenylboranes as co-catalysts in metallocene-based industrial processes for olefin polymerization. Their study traces the evolution of these compounds from early preparation to their significant role in catalysis (Piers & Chivers, 1998).
Lewis Acid Applications
Erker (2005) explored the role of tris(pentafluorophenyl)borane as a boron Lewis acid in various organic and organometallic reactions, including its use in catalytic hydrometallation, alkylations, and aldol-type reactions (Erker, 2005).
Hydroboration and Microwave Irradiation
Carden et al. (2019) investigated the catalytic activity of tris(3,4,5-trifluorophenyl)borane under microwave irradiation, demonstrating its effectiveness in hydroborating a range of unsaturated substrates (Carden et al., 2019).
Applications in Energy Materials and Cancer Treatment
Hansen et al. (2016) reviewed the applications of metal boranes, including their use as energy materials and neutron capture agents in cancer treatment. This comprehensive review highlights the diverse utility of boron-hydrogen compounds in various fields (Hansen et al., 2016).
Frustrated Lewis Pair Chemistry
Piers, Marwitz, and Mercier (2011) examined the role of perfluoroarylboranes in "frustrated Lewis pair" chemistry, particularly in the activation of dihydrogen and other transformations important in both organic and inorganic chemistry (Piers, Marwitz, & Mercier, 2011).
Propiedades
IUPAC Name |
chloro(diphenyl)borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BCl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUWBNXXQFWIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415984 | |
| Record name | Borane, chlorodiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3677-81-4 | |
| Record name | Borane, chlorodiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo-](/img/structure/B3051802.png)
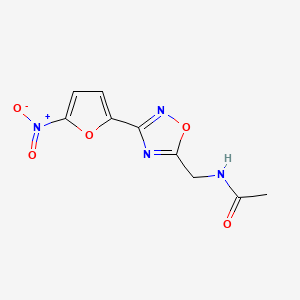


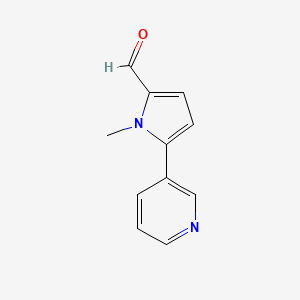
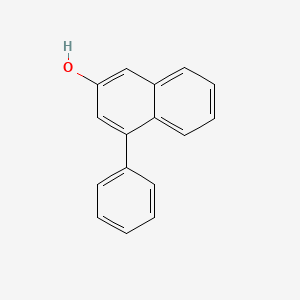
![N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide](/img/structure/B3051810.png)
